Isopropyl 5-oxo-DL-prolinate
Description
Nomenclature and Structural Characteristics within the Pyrrolidone-2-carboxylate Family
Isopropyl 5-oxo-DL-prolinate belongs to the family of pyrrolidone-2-carboxylates. Its systematic IUPAC name is propan-2-yl 5-oxopyrrolidine-2-carboxylate. nih.gov The core structure is a five-membered lactam ring, a pyrrolidin-2-one. nih.gov This core is a derivative of pyroglutamic acid (also known as 5-oxoproline), which is a cyclized derivative of glutamic acid. nih.govwikipedia.org
The key structural features of this compound include:
A Pyrrolidone Ring: A five-membered ring containing a nitrogen atom and a ketone group. ontosight.ai
An Isopropyl Ester Group: An isopropyl group attached to the carboxyl end of the proline backbone. ontosight.ai
A Chiral Center: The carbon atom at the 2-position of the pyrrolidone ring is a chiral center. The "DL" in the name indicates a racemic mixture of both the D and L enantiomers.
The general structure of pyrrolidone-2-carboxylates consists of the pyrrolidone ring with a carboxylate group at the 2-position. Various esters can be formed at this carboxylate group, leading to a wide range of compounds with different properties.
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₃ | nih.gov |
| Molecular Weight | 171.19 g/mol | nih.gov |
| IUPAC Name | propan-2-yl 5-oxopyrrolidine-2-carboxylate | nih.gov |
| CAS Number | 85136-11-4 | nih.gov |
| InChI | InChI=1S/C8H13NO3/c1-5(2)12-8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) | nih.gov |
| InChIKey | IZHXNBPKBCUDOZ-UHFFFAOYSA-N | nih.gov |
| SMILES | CC(C)OC(=O)C1CCC(=O)N1 | nih.gov |
Significance of Pyroglutamic Acid Esters as Research Compounds
Pyroglutamic acid and its esters are significant in various research areas. They are often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. chemimpex.combiosynth.com
Research has highlighted the diverse biological activities of pyroglutamic acid analogs. For instance, a study on L-pyroglutamic acid analogues demonstrated their potential as antifungal agents, with some derivatives showing significant activity against Phytophthora infestans. nih.gov Furthermore, certain compounds in this class have exhibited anti-inflammatory and neuritogenic activities. nih.gov The synthesis of chiral pyroglutamic acid esters is an active area of research, with methods being developed for their enantioselective production, which is crucial for pharmaceutical applications. nih.govresearchgate.net
The esterification of pyroglutamic acid can modify its physicochemical properties, such as solubility and bioavailability, making these derivatives valuable for drug development. For example, L-Pyroglutamic acid ethyl ester is noted for its potential to enhance cognitive function and as a skin conditioning agent in cosmetics. chemimpex.com
Current Landscape of Research on this compound and Related Analogs
Current research on this compound and its analogs focuses on their synthesis and potential biological activities. The compound itself is often listed as a building block or intermediate in chemical synthesis. ontosight.ai
Studies on related pyroglutamic acid esters have shown a broad range of potential applications. Research into L-pyroglutamic acid analogues has revealed compounds with potent antifungal properties. nih.govfrontiersin.org Other studies have focused on the synthesis and biological evaluation of derivatives with anti-inflammatory and neuritogenic effects. nih.gov
The development of novel synthetic methods for pyroglutamic acid esters continues to be a key area of investigation. For example, enantioselective synthesis strategies are being explored to produce specific stereoisomers for targeted biological applications. nih.govresearchgate.net
Analogs of this compound, such as those with different ester groups or substitutions on the pyrrolidone ring, are being synthesized and evaluated for a variety of bioactivities. For instance, (1R,2S,5R)-5-Methyl-2-isopropylcyclohexyl-5-oxo-L-prolinate is used as a building block for synthesizing other chemical compounds. biosynth.com The investigation of prodrugs of glutamine antagonists, such as those derived from 6-diazo-5-oxo-L-norleucine (DON), a compound structurally related to pyroglutamic acid, highlights the ongoing effort to develop new therapeutic agents. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
85136-11-4 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
propan-2-yl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5(2)12-8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
IZHXNBPKBCUDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolidone 2 Carboxylates and Analogous Compounds
General Synthetic Strategies for Racemic Pyrrolidone-2-carboxylate Esters
Racemic Isopropyl 5-oxo-DL-prolinate is typically prepared via a two-step sequence involving the formation of the pyrrolidone ring followed by esterification. These methods are straightforward and suitable for producing the compound without control of stereochemistry.
The foundational structure of this compound is the 5-oxopyrrolidine-2-carboxylic acid ring, commonly known as pyroglutamic acid. The most direct method for its synthesis is the thermal cyclization of glutamic acid. nih.govnih.gov When L-glutamic acid is heated, typically in water at temperatures above 130°C, it undergoes an intramolecular condensation reaction. nih.gov The amino group at the alpha position acts as a nucleophile, attacking the side-chain carboxylic acid. This process results in the elimination of a water molecule and the formation of the five-membered lactam ring of pyroglutamic acid. nih.gov
This thermal process does not typically require a catalyst and is driven by the favorable thermodynamics of forming the stable five-membered ring. nih.gov While starting from an enantiomerically pure amino acid like L-glutamic acid can yield the corresponding chiral pyroglutamic acid, the high temperatures can lead to some degree of racemization. For the synthesis of the DL-prolinate, starting with racemic DL-glutamic acid or intentionally racemizing the product under harsh conditions ensures the formation of the racemic pyroglutamic acid precursor. A similar cyclization can occur with glutamine, which forms pyroglutamic acid through the loss of ammonia, a reaction that can happen under acidic, alkaline, or high-temperature conditions. unibo.it
Once racemic pyroglutamic acid is obtained, the final step is the conversion of its carboxylic acid group to the corresponding isopropyl ester. The most common and direct method for this transformation is the Fischer-Speier esterification. cirad.frnih.gov This reaction involves heating the carboxylic acid (pyroglutamic acid) with an excess of the desired alcohol (isopropanol) in the presence of a strong acid catalyst. researchgate.net
Commonly used catalysts for this process include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). nih.gov The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. nih.gov The alcohol (isopropanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product, this compound, and regenerates the acid catalyst. nih.gov Since the reaction is an equilibrium, using a large excess of isopropanol (B130326) helps to drive the reaction towards the product side, in accordance with Le Chatelier's principle. researchgate.net
Asymmetric Synthetic Approaches to Chiral Pyrrolidone-2-carboxylate Esters
The synthesis of specific enantiomers of pyrrolidone-2-carboxylate esters, such as Isopropyl 5-oxo-L-prolinate or its D-enantiomer, requires stereocontrolled methods. These advanced strategies utilize chiral influences to direct the formation of the desired stereocenter.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter has been set, the auxiliary is removed and can often be recovered. Evans oxazolidinones are a prominent class of chiral auxiliaries used for asymmetric alkylations. nih.gov
In a representative synthesis, a chiral oxazolidinone, derived from an amino acid like L-valine, is first acylated with a derivative of glutaric acid. The resulting imide can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The bulky substituent on the oxazolidinone effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an electrophilic source of an amino group precursor) to approach from the less sterically hindered face. This results in a highly diastereoselective bond formation. Subsequent chemical steps, including cyclization to form the pyrrolidone ring and cleavage of the auxiliary group, yield the enantiomerically enriched pyroglutamic acid derivative, which can then be esterified as previously described.
| Auxiliary Type | Reaction | Typical Diastereoselectivity (d.r.) | Reference |
| Evans Oxazolidinone | Asymmetric Aldol Reaction | >95:5 | nih.gov |
| Pseudoephedrine Amide | Asymmetric Alkylation | >90:10 | nih.gov |
| Camphorsultam | Diels-Alder Reaction | >98:2 | nih.gov |
This table presents representative data for common chiral auxiliaries in relevant asymmetric reactions.
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for asymmetric synthesis. mdpi.comgrantome.com L-proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers (Hayashi-Jørgensen catalysts), are highly effective in catalyzing asymmetric reactions. nih.govtcichemicals.com These catalysts operate by forming chiral nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. mdpi.com
A common strategy to form the chiral pyrrolidone ring involves an asymmetric Michael addition. nih.govmdpi.com For instance, an aldehyde can react with a proline-derived catalyst to form a chiral enamine intermediate. This enamine then adds to a Michael acceptor, such as a nitroolefin or an α,β-unsaturated ester, in a highly stereoselective manner. The resulting product can then be further manipulated through reduction and cyclization to yield a substituted chiral pyrrolidone-2-carboxylate. The stereochemistry is controlled by the catalyst, which creates a sterically defined environment for the key bond-forming step. This approach allows for the construction of the pyrrolidone ring with multiple stereocenters in a predictable and controlled fashion. nih.govmdpi.com
| Catalyst | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) |
| L-Proline | Intermolecular Aldol | Acetone + 4-Nitrobenzaldehyde | 68 | 96 |
| (S)-Diphenylprolinol Silyl Ether | Michael Addition | Propanal + Nitrostyrene | 97 | 99 |
| Proline-based Tripeptide | Michael Addition | Cyclohexanone + Nitrostyrene | 95 | 97 |
This table showcases the effectiveness of proline-derived organocatalysts in key asymmetric transformations relevant to pyrrolidone synthesis.
Biocatalysis offers a highly selective and environmentally benign alternative for producing chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. nih.gov A kinetic resolution process separates enantiomers based on their different reaction rates with an enzyme.
To obtain an enantiomerically pure isopropyl 5-oxoprolinate, the racemic mixture (DL-form) can be subjected to enzymatic hydrolysis. capes.gov.br A lipase (B570770), such as Candida antarctica lipase B (CALB), often selectively catalyzes the hydrolysis of one enantiomer over the other. nih.gov For example, the enzyme might preferentially hydrolyze the ester group of Isopropyl 5-oxo-L-prolinate back to L-pyroglutamic acid, leaving the unreacted Isopropyl 5-oxo-D-prolinate in high enantiomeric purity. The resulting acid and the unreacted ester can then be separated. The efficiency of this resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value).
Alternatively, enzymes can be used for selective esterification. Starting with racemic pyroglutamic acid and isopropanol, a lipase could catalyze the esterification of one enantiomer (e.g., the D-form) more rapidly than the other, allowing for the isolation of the chiral ester product. cirad.fr
Multi-component Reaction Methodologies for Pyrrolidone Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. tandfonline.com These reactions are prized for their high atom and step economy, reduced waste production, and operational simplicity, making them a cornerstone of modern green chemistry. tandfonline.comfrontiersin.org MCRs have been extensively used to generate a wide variety of heterocyclic compounds, including the pyrrolidone scaffold. tandfonline.com
One prominent MCR approach for synthesizing pyrrolidone derivatives is the 1,3-dipolar cycloaddition reaction, often involving an azomethine ylide as the key intermediate. tandfonline.com For instance, a one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones can yield highly substituted pyrrolidone-2-carboxylates. tandfonline.com In this process, the aldehyde and amino acid ester first form a Schiff base, which then undergoes a Michael addition with the chalcone (B49325) to initiate the cyclization that forms the pyrrolidone ring. tandfonline.com
Another versatile MCR is the Ugi four-component reaction (Ugi-4CR), which combines an isocyanide, an acid, an amine, and a carbonyl compound (aldehyde or ketone) to produce α-acylaminoamides. beilstein-journals.org By carefully selecting bifunctional starting materials, the Ugi product can undergo subsequent intramolecular reactions to yield heterocyclic scaffolds like pyrrolidones. beilstein-journals.org For example, using γ-aminobutyric acid as the acid component can directly lead to the formation of a 2-oxo-1-pyrrolidino acetamide (B32628) structure. beilstein-journals.org These MCR strategies offer a powerful and direct route to complex pyrrolidone structures from simple and readily available precursors.
| MCR Type | Reactants | Key Intermediate | Product Class | Reference |
| 1,3-Dipolar Cycloaddition | Aldehyde, Amino Acid Ester, Chalcone | Schiff Base / Michael Adduct | Pyrrolidone-2-carboxylates | tandfonline.com |
| Ugi Reaction (Cyclization) | γ-Aminobutyric acid, Carbonyl, Amine, Isocyanide | Ugi Adduct | 2-Oxo-1-pyrrolidino acetamides | beilstein-journals.org |
| [3+2] Cycloaddition | Isatin derivative, Amino Acid, Dipolarophile | Azomethine Ylide | Spiropyrrolidines | tandfonline.com |
Solid-Phase Synthesis Techniques for 5-Oxoproline-Containing Peptides and Esters
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and proteins, where a peptide chain is incrementally built on an insoluble polymer support. luxembourg-bio.comnih.gov This methodology allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. luxembourg-bio.com The synthesis of peptides containing 5-oxoproline (also known as pyroglutamic acid, pGlu) residues, and by extension 5-oxoproline esters, is well-accommodated by SPPS protocols.
5-oxoproline can be incorporated into a peptide sequence in two primary ways. The first involves the direct coupling of a protected 5-oxoproline amino acid to the N-terminus of the resin-bound peptide chain using standard coupling reagents. The second is the intramolecular cyclization of an N-terminal glutamine (Gln) residue. sigmaaldrich.com This cyclization can sometimes be an undesired side reaction, but it can also be intentionally induced to form the pyroglutamyl cap. sigmaaldrich.com
To synthesize a 5-oxoproline ester on a solid support, one could envision a strategy where 5-oxoproline is first attached to the resin. Subsequently, an alcohol (like isopropanol) could be coupled to the carboxylic acid moiety of the resin-bound 5-oxoproline, although this is less common than peptide chain elongation. A more typical approach involves synthesizing the target molecule in solution and then perhaps immobilizing it if required. The principles of SPPS, particularly the use of protecting groups and activation agents, are central to these transformations. Active esters, for example, are often used to enhance the reactivity of the carboxylic acid group during the acylation step, ensuring efficient bond formation. nih.gov
| Step | Description | Common Reagents/Conditions | Reference |
| 1. Resin Preparation | An insoluble polymer support (resin) is prepared with a suitable linker. | Polystyrene-based resins (e.g., Wang, Rink Amide) | sigmaaldrich.com |
| 2. Amino Acid Coupling | A protected amino acid (e.g., Fmoc-Gln-OH) is activated and coupled to the resin. | DIC/HOBt, HBTU | nih.gov |
| 3. Deprotection | The N-terminal protecting group (e.g., Fmoc) is removed to liberate the free amine. | Piperidine in DMF | luxembourg-bio.com |
| 4. Cyclization to 5-Oxoproline | The N-terminal glutamine is induced to cyclize, forming the 5-oxoproline residue. | Often occurs under mild acidic or thermal conditions. | sigmaaldrich.com |
| 5. Cleavage | The completed molecule is cleaved from the resin support. | Trifluoroacetic acid (TFA) | luxembourg-bio.com |
Nucleophilic Substitution Reactions in Pyrrolidone Derivative Synthesis
Nucleophilic substitution reactions are fundamental to the synthesis of a vast array of organic molecules, including pyrrolidone derivatives. These reactions involve an electron-rich nucleophile attacking an electron-deficient center, displacing a leaving group. This strategy can be employed both for the initial formation of the pyrrolidone ring and for its subsequent functionalization.
The most direct application of nucleophilic substitution in forming the pyrrolidone ring is through intramolecular cyclization. A linear precursor containing a terminal amine (nucleophile) and a carboxylic acid derivative (e.g., an ester) at the γ-position can undergo an intramolecular nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, displacing the alcohol leaving group to form the stable five-membered lactam (pyrrolidone) ring. This is the classical route to pyroglutamic acid and its esters from glutamic acid.
Furthermore, the pyrrolidone scaffold itself can be modified through nucleophilic substitution. For example, derivatives such as 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be reacted with nucleophilic amines. beilstein-journals.orgnih.gov In these cases, the reaction may occur at the carbonyl group of the acetyl moiety, leading to the formation of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives in their enamine form. beilstein-journals.orgnih.gov Computational studies on the nucleophilic aromatic substitution (SNAr) of thiophene (B33073) derivatives with pyrrolidine (B122466) have also provided deep mechanistic insights, showing a stepwise pathway involving the initial addition of the pyrrolidine nucleophile to the aromatic ring. nih.gov
| Reaction Type | Nucleophile | Electrophile | Description | Reference |
| Intramolecular Cyclization | Amine (-NH2) | Ester (-COOR) | Formation of the lactam ring via nucleophilic acyl substitution. | General Knowledge |
| Ring Functionalization | Aliphatic Amine | Carbonyl group of a substituent (e.g., 4-acetyl group) | Modification of a pre-formed pyrrolidone scaffold. | beilstein-journals.orgnih.gov |
| SNAr Reaction | Pyrrolidine | Activated Aromatic Ring (e.g., substituted thiophene) | Addition-elimination mechanism to form N-aryl pyrrolidines. | nih.gov |
Michael Addition Reactions in Pyrrolidone Synthesis
The Michael addition, or 1,4-conjugate addition, is a powerful carbon-carbon and carbon-heteroatom bond-forming reaction. nih.gov It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.gov This reaction is particularly effective for the synthesis of five-membered rings and has been widely adapted for constructing the pyrrolidone core.
A highly valuable variant is the aza-Michael addition, where the nucleophile is an amine. This reaction can be part of a cascade sequence to efficiently generate N-substituted pyrrolidones. frontiersin.org For example, the reaction between a primary amine and an itaconate (a derivative of itaconic acid) first forms an aza-Michael adduct. This intermediate then undergoes a spontaneous intramolecular cyclization (amidation) to yield a stable N-functionalized pyrrolidone ring, retaining a carboxylic acid or ester functionality. frontiersin.org This cascade aza-Michael addition-cyclization is a robust and often "click-like" reaction, proceeding quantitatively under mild conditions. frontiersin.org
The versatility of this approach allows for the synthesis of a wide range of pyrrolidone derivatives by simply varying the amine nucleophile and the Michael acceptor. Organocatalytic enantioselective Michael additions have also been developed to produce highly enantiomerically enriched pyrrolidine-3-carboxylic acids, demonstrating the stereochemical control achievable with this methodology. rsc.org
| Michael Donor (Nucleophile) | Michael Acceptor (α,β-Unsaturated System) | Reaction Feature | Product Type | Reference |
| Primary Amine (R-NH2) | Dimethyl Itaconate | Cascade Aza-Michael Addition-Cyclization | N-Alkyl-pyrrolidone carboxylic acid methyl ester | frontiersin.org |
| Nitroalkane | 4-Alkyl-substituted 4-oxo-2-enoate | Organocatalytic Asymmetric Addition | 5-Alkyl-substituted pyrrolidine-3-carboxylic acid | rsc.org |
| Ammonia or Primary Amine | Unsaturated monomer with γ-ester | Autocatalyzed Amidation-Cyclization | N-Substituted Pyrrolidone | frontiersin.org |
Chemical Reactivity and Transformation Studies
Reactions at the Ester Moiety
The isopropyl ester group is a primary site for nucleophilic acyl substitution reactions.
The hydrolysis of Isopropyl 5-oxo-DL-prolinate to 5-oxoproline (pyroglutamic acid) and isopropanol (B130326) can be achieved under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the reaction is reversible and driven to completion by using a large excess of water. The mechanism proceeds as follows: libretexts.orgchemistrysteps.comyoutube.com
Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the isopropyloxy group, converting it into a good leaving group (isopropanol).
Elimination of Isopropanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of isopropanol.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield pyroglutamic acid and regenerate the hydronium ion catalyst. libretexts.org
A special consideration for isopropyl esters is the potential for an alternative SN1-type mechanism under certain acidic conditions, due to the relative stability of the secondary isopropyl carbocation. This involves the protonation of the ester oxygen followed by the loss of the isopropyloxy group to form a carbocation, which is then attacked by water. chemistrysteps.com
Base-Promoted Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide, the hydrolysis is an irreversible process. chemistrysteps.com
Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the carbonyl carbon of the ester.
Formation of a Tetrahedral Intermediate: This addition results in a tetrahedral alkoxide intermediate.
Elimination of Isopropoxide: The intermediate collapses, eliminating an isopropoxide ion and forming pyroglutamic acid.
| Hydrolysis Condition | Catalyst | Key Steps | Reversibility |
| Acidic | H₃O⁺ | Protonation, Nucleophilic attack by H₂O, Proton transfer, Elimination of isopropanol | Reversible |
| Basic | OH⁻ | Nucleophilic attack by OH⁻, Elimination of isopropoxide, Deprotonation | Irreversible |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.com For this compound, this can be used to synthesize other esters of pyroglutamic acid. The reaction is an equilibrium process that can be driven to completion by using a large excess of the reactant alcohol or by removing the isopropanol by-product. wikipedia.org
For instance, the synthesis of dodecyl pyroglutamate (B8496135) can be achieved through a two-step process starting with a pyroglutamic acid alkyl ester intermediate, which then undergoes alcoholysis. researchgate.net This strategy is often preferred because the intermediate ester can have better solubility in the reaction solvent than free pyroglutamic acid. researchgate.net
Both acid and base catalysts can be employed for transesterification. wikipedia.orgmasterorganicchemistry.com The mechanisms are analogous to those of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com Lipases are also effective catalysts for the alcoholysis of pyroglutamate esters, offering a biocatalytic route to these compounds. researchgate.netresearchgate.net In a study on the synthesis of pyroglutamic acid fatty esters, a lipase (B570770) from Candida antarctica was used to catalyze the alcoholysis of an ethyl pyroglutamate intermediate. researchgate.netcirad.fr
Reactivity of the 5-Oxo Group in the Pyrrolidone Ring
The 5-oxo group is a ketone functionality within the lactam ring. It is generally less reactive than the ester carbonyl group towards nucleophiles. However, it can undergo typical ketone reactions under specific conditions. For example, N-(Acylglycyl)-5-oxo-pyrrolidine-2-carboxylic acids have been synthesized, indicating that the 5-oxo group can be stable while other reactions are carried out on the molecule. rsc.org The conversion of pyroglutamic acid to glutamic acid involves the opening of the lactam ring, which can be achieved by heating with a strongly acidic cation-exchange resin. google.com
Modifications and Functionalizations of the Pyrrolidine (B122466) Ring System
The pyrrolidine ring of pyroglutamic acid and its derivatives is a versatile scaffold for the synthesis of a wide range of substituted pyrrolidines. clockss.orgmdpi.com Common strategies for functionalization include:
Alkylation: The carbon at the C4 position (alpha to the ester and adjacent to the nitrogen) can be alkylated. This is often achieved by forming the lithium enolate of an N-protected pyroglutamic ester, which is then reacted with an alkyl halide. clockss.orgnih.gov
Hydroxylation: Hydroxylation at the C4 position can be accomplished by reacting the lithium enolate of an N-protected pyroglutamate with an electrophilic oxygen source. clockss.org
Conjugate Addition: For α,β-unsaturated derivatives of pyroglutamates, conjugate addition of nucleophiles can be used to introduce substituents at the β-position. rsc.org
These modifications are crucial in medicinal chemistry for the synthesis of conformationally constrained amino acids and other bioactive molecules. clockss.orgrsc.org
Derivatization Strategies for Analytical and Synthetic Applications
Acylation is a key derivatization technique used to enhance the volatility and thermal stability of pyroglutamate esters for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.govresearchgate.net The nitrogen atom of the pyrrolidone ring can be acylated, and this modification can provide characteristic fragmentation patterns in mass spectrometry, aiding in structural elucidation. uow.edu.au
Silylation Techniques for Analytical Enhancement
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, polar molecules like this compound, which contain active hydrogen atoms in their amide group, often exhibit poor chromatographic behavior. Silylation is a common derivatization technique used to enhance the volatility and thermal stability of such compounds, making them amenable to GC-MS analysis. This process involves the replacement of active hydrogens with a trimethylsilyl (TMS) group. tcichemicals.com
Several silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used. sigmaaldrich.comthermofisher.com BSTFA is a potent silylating agent that reacts with a broad range of polar organic compounds. sigmaaldrich.com For compounds that are particularly difficult to silylate, the addition of a catalyst like trimethylchlorosilane (TMCS) to BSTFA is often employed to increase the reagent's silyl (B83357) donor strength. thermofisher.com The byproducts of BSTFA derivatization are typically volatile, which minimizes chromatographic interference. sigmaaldrich.com
MSTFA is another effective reagent, particularly noted for the high volatility of its byproducts, which often elute with the solvent front, ensuring a clean chromatogram. idc-online.com For the derivatization of amino acids, a class of compounds structurally related to this compound, heating the sample with the silylating reagent is a common practice to ensure complete reaction. For instance, a typical procedure might involve heating the sample with BSTFA in the presence of a catalyst for a specified time to achieve complete trimethylsilylation. tcichemicals.com It is crucial to perform silylation reactions under anhydrous conditions, as the presence of moisture can decompose the reagents and the resulting TMS derivatives. researchgate.net
The choice of silylation reagent and reaction conditions can be optimized to achieve the desired derivatization efficiency. For instance, a two-step derivatization process involving silylation of carboxyl groups followed by trifluoroacetylation of amino groups has been developed for the simultaneous analysis of organic and amino acids. fraunhofer.de Another approach for compounds with multiple functional groups is a two-stage derivatization using N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA) followed by N-methyl-bis-(trifluoroacetamide) (MBTFA). dntb.gov.ua
| Reagent | Target Functional Groups | Key Advantages | Typical Conditions |
| BSTFA | -OH, -NH, -COOH, -SH | Versatile, volatile byproducts | Often used with a catalyst (e.g., TMCS), heating may be required |
| MSTFA | -OH, -NH, -COOH, -SH | Highly volatile byproducts, good for early eluting compounds | Can be used neat or with a solvent, heating often employed |
| MTBSTFA | -OH, -NH, -COOH, -SH | Forms more stable t-butyldimethylsilyl (TBDMS) derivatives | Often used in a two-step process for complex mixtures |
Reactions Targeting Hydroxyl and Carbonyl Groups in Related Structures
The chemical reactivity of this compound is primarily dictated by its two key functional groups: the ester and the lactam (a cyclic amide). While the parent structure lacks a hydroxyl group, understanding reactions of this group is relevant in the context of potential synthetic modifications or reactions of related compounds. The carbonyl groups of both the ester and the lactam are susceptible to nucleophilic attack.
The ester group can undergo several transformations. Transesterification , the reaction of an ester with an alcohol in the presence of an acid or base catalyst, can be used to convert the isopropyl ester to other alkyl esters. youtube.com This reaction is a fundamental process in organic synthesis. For instance, the synthesis of dodecyl pyroglutamate has been achieved through a two-step process involving a pyroglutamic acid alkyl ester intermediate. researchgate.net
Hydrolysis of the ester, typically under acidic or basic conditions, would yield pyroglutamic acid and isopropanol. youtube.com This reaction is essentially the reverse of esterification.
Reactions with organometallic reagents , such as Grignard reagents (RMgX) or organolithium reagents (RLi), are powerful methods for forming new carbon-carbon bonds. The reaction of an ester with two equivalents of a Grignard reagent, followed by an acidic workup, leads to the formation of a tertiary alcohol. libretexts.orgucalgary.ca The reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. youtube.com Due to the higher reactivity of the intermediate ketone compared to the starting ester, it is generally not possible to isolate the ketone. ucalgary.ca
The lactam carbonyl group also exhibits reactivity, although it is generally less reactive than the ester carbonyl. Reduction of the lactam is a significant transformation. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the lactam to a cyclic amine (pyrrolidine). In a study on the synthesis of pyrrolidine-2-carboxylic acid analogs, the reduction of a pyroglutamate lactam was successfully achieved using super-hydride (lithium triethylborohydride), followed by treatment with boron trifluoride etherate and triethylsilane. nih.gov
N-acylation of the lactam nitrogen is another important reaction. This can be achieved using acid anhydrides or acid chlorides. researchgate.net For instance, the N-acylation of sulfonamides with carboxylic acid anhydrides has been shown to proceed efficiently. researchgate.net Similarly, phosphoric anhydride has been demonstrated to mediate both O- and N-acylation reactions. medjrf.com
| Reaction Type | Reagent/Conditions | Functional Group Targeted | Product |
| Transesterification | Alcohol, Acid/Base Catalyst | Ester | Different Alkyl Ester |
| Hydrolysis | H2O, Acid/Base Catalyst | Ester | Carboxylic Acid and Alcohol |
| Grignard Reaction | 2 eq. Grignard Reagent, then H3O+ | Ester | Tertiary Alcohol |
| Lactam Reduction | Strong Reducing Agent (e.g., LiAlH4, Super-hydride) | Lactam Carbonyl | Cyclic Amine (Pyrrolidine) |
| N-Acylation | Acid Anhydride/Chloride | Lactam Nitrogen | N-Acyl Lactam |
Structural Characterization and Crystallographic Investigations
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to the elucidation of the molecular structure of Isopropyl 5-oxo-DL-prolinate. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information for its structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrolidone ring and the isopropyl ester group. The methine proton of the isopropyl group would appear as a septet, coupled to the six equivalent methyl protons, which in turn would present as a doublet. The protons of the five-membered ring will show more complex splitting patterns due to their diastereotopic nature and coupling with each other.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, distinct signals are expected for the carbonyl carbon of the lactam, the carbonyl carbon of the ester, the methine carbon of the isopropyl group, the two equivalent methyl carbons of the isopropyl group, and the three carbons of the pyrrolidone ring. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbonyl carbons are expected to resonate at lower field (higher ppm values) compared to the aliphatic carbons. libretexts.orgyoutube.comlibretexts.org
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Lactam) | 170 - 185 |
| C=O (Ester) | 170 - 185 |
| CH (Pyrrolidone Ring) | 50 - 65 |
| CH₂ (Pyrrolidone Ring) | 20 - 40 |
| CH (Isopropyl) | 65 - 75 |
| CH₃ (Isopropyl) | 20 - 25 |
Note: These are predicted ranges based on typical values for similar functional groups. libretexts.orgoregonstate.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including IR and Raman, are instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. Key expected absorptions for this compound include a strong band for the C=O stretching of the lactam group (typically around 1680-1700 cm⁻¹), another strong band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), and N-H stretching vibrations for the lactam (around 3200-3400 cm⁻¹). The C-O stretching of the ester and various C-H bending and stretching vibrations will also be present. nist.govnist.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also observable in the Raman spectrum. The symmetric vibrations of the molecule are often more intense in Raman spectra. For instance, the C-C backbone vibrations of the pyrrolidone ring and the isopropyl group would be readily detected. researchgate.netresearchgate.net
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Lactam) | Stretching | 3200 - 3400 |
| C=O (Ester) | Stretching | 1730 - 1750 |
| C=O (Lactam) | Stretching | 1680 - 1700 |
| C-O (Ester) | Stretching | 1100 - 1300 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
Note: These are typical frequency ranges and can be influenced by the molecular environment.
Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of a molecule. For this compound, with a molecular formula of C₈H₁₃NO₃, the expected molecular weight is approximately 171.19 g/mol .
X-ray Crystallography of Pyrrolidone-2-carboxylate and Analogous Structures
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For a compound like this compound, this technique would reveal the precise bond lengths, bond angles, and the conformation of the pyrrolidone ring. The pyrrolidone ring in similar structures typically adopts a non-planar, envelope or twisted conformation. iucr.org
Conformational Analysis and Stereochemical Characterization
Data unavailable.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties.
DFT calculations, particularly using Becke's three-parameter hybrid functional (B3LYP) with an extended basis set like 6-311++G(d,p), have been employed to analyze the electronic properties of related molecules like L-pyroglutamic acid. researchgate.net This level of theory provides a detailed understanding of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For L-pyroglutamic acid, time-dependent DFT (TD-DFT) calculations have been used to determine properties such as oscillator strength and excitation energies. researchgate.net
Table 1: Calculated Electronic Properties of L-Pyroglutamic Acid
| Property | Value |
|---|---|
| HOMO Energy | [Data not publicly available] |
| LUMO Energy | [Data not publicly available] |
| HOMO-LUMO Energy Gap | [Data not publicly available] |
| Excitation Energies | [Data not publicly available] |
| Oscillator Strength | [Data not publicly available] |
The optimization of geometric parameters, such as bond lengths and angles, is a fundamental application of DFT. These calculations aim to find the lowest energy conformation of a molecule, providing a theoretical model of its three-dimensional structure. For L-pyroglutamic acid, DFT calculations have been used to determine its optimized geometry. researchgate.net
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions are crucial in determining the supramolecular structure and crystal packing of molecules. NCI analysis helps in visualizing and understanding these weak interactions.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. researchgate.net Different properties can be mapped onto this surface to highlight various aspects of the intermolecular contacts.
Energy framework analysis is a method used to visualize the energetic architecture of a crystal. It combines calculations of intermolecular interaction energies with a graphical representation of their magnitudes and directions. This allows for the identification of the dominant interactions that govern the crystal packing. The energy frameworks are constructed by calculating the interaction energies between a central molecule and its neighbors and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction. This analysis provides a clear picture of the topology and anisotropy of the intermolecular interaction energies within the crystal.
Molecular Descriptors and Topological Analysis
Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. These descriptors can be derived from the molecular graph and are used in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies.
Topological indices are a class of molecular descriptors that are calculated based on the topology of the molecular graph. They are used to characterize molecular size, shape, and branching. The analysis of these descriptors can provide valuable insights into the physicochemical properties and biological activities of a compound. While specific topological analyses for Isopropyl 5-oxo-DL-prolinate are not documented, such studies on related proline derivatives could elucidate relationships between their structure and function. mdpi.com
Computational Prediction of Spectroscopic Properties
While comprehensive experimental spectroscopic data for this compound is foundational for its characterization, computational chemistry offers powerful predictive tools that complement and guide experimental work. Theoretical studies, although not extensively published for this specific molecule, can provide valuable insights into its spectroscopic behavior. By employing quantum chemical calculations, it is possible to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These predictions are instrumental in interpreting experimental spectra, assigning signals, and understanding the molecule's electronic structure and conformational dynamics.
Modern computational methods, particularly those based on Density Functional Theory (DFT), have become standard for the accurate prediction of molecular properties. jstar-research.com For predicting NMR spectra, methods like the Gauge-Independent Atomic Orbital (GIAO) are often used in conjunction with DFT functionals to calculate the chemical shifts of ¹H and ¹³C nuclei. acs.org These calculations can help in assigning peaks in complex experimental spectra and can be particularly useful for distinguishing between different isomers or conformers. acs.orgresearchgate.net
Similarly, the prediction of IR spectra through DFT calculations can elucidate the vibrational modes of the molecule. nih.gov By calculating the harmonic frequencies, researchers can assign the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the stretching and bending of bonds (e.g., C=O, N-H, C-O). nih.govnih.gov Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. rsc.org
For the prediction of UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. mdpi.comrsc.org This method allows for the calculation of electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of bands in a UV-Vis spectrum. mdpi.com Such calculations provide insight into the electronic transitions occurring within the molecule, for instance, identifying π → π* or n → π* transitions associated with the amide and ester chromophores in this compound. The choice of solvent in the computational model is also crucial, as it can significantly influence the predicted spectral properties. nih.gov
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts
This table presents the kind of data that would be obtained from a DFT-based calculation of NMR chemical shifts for this compound. The predicted values would be crucial for the assignment of signals in experimentally obtained spectra.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl C (Amide) | - | ~178.5 |
| Carbonyl C (Ester) | - | ~172.0 |
| α-Carbon (CH) | ~4.25 | ~57.0 |
| β-Carbons (CH₂) | ~2.30 - 2.50 | ~29.5 |
| γ-Carbons (CH₂) | ~2.10 - 2.25 | ~25.0 |
| Isopropyl CH | ~5.05 | ~69.0 |
| Isopropyl CH₃ | ~1.25 | ~21.8 |
| Amide N-H | ~7.50 | - |
Table 2: Hypothetical Predicted Infrared (IR) Vibrational Frequencies
The following table illustrates the expected output from a DFT calculation of the IR spectrum. The predicted frequencies and their corresponding vibrational modes would aid in the interpretation of the experimental IR spectrum of this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | ~3350 | Amide N-H stretching |
| C-H Stretch (Aliphatic) | ~2980 - 3050 | Stretching of C-H bonds in the pyrrolidone ring and isopropyl group |
| C=O Stretch (Amide I) | ~1705 | Carbonyl stretching of the cyclic amide |
| C=O Stretch (Ester) | ~1740 | Carbonyl stretching of the ester group |
| N-H Bend (Amide II) | ~1550 | In-plane bending of the N-H bond |
| C-N Stretch (Amide III) | ~1290 | Stretching of the C-N bond in the amide |
| C-O Stretch | ~1180 | Stretching of the C-O bond in the ester group |
Table 3: Hypothetical Predicted UV-Vis Absorption Maxima
This table shows the kind of results expected from a TD-DFT calculation for the electronic spectrum of this compound. It includes the predicted maximum absorption wavelength (λmax), the oscillator strength (f), and the nature of the electronic transition.
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |
| ~215 | ~0.45 | π → π* (Amide) |
| ~240 | ~0.10 | n → π* (Ester) |
Enzymatic Interactions and Biocatalysis
Role in Enzymatic Pathways Involving 5-Oxoproline
5-Oxoproline, also known as pyroglutamic acid, is a crucial intermediate in the metabolism of glutathione (B108866). rupahealth.comyeastgenome.org As a derivative of this key metabolite, Isopropyl 5-oxo-DL-prolinate is of significant interest in the study of these pathways.
The gamma-glutamyl cycle is a fundamental biochemical pathway responsible for the synthesis and degradation of glutathione (GSH). rupahealth.comsgul.ac.uk 5-Oxoproline is a central molecule in this cycle. nih.gov The cycle begins with the degradation of extracellular glutathione, initiated by γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl moiety to an amino acid acceptor. unl.edu The resulting γ-glutamyl amino acid is transported into the cell, where γ-glutamyl cyclotransferase acts upon it to release the amino acid and produce 5-oxoproline. unl.edulitfl.com
To complete the cycle and regenerate the precursors for glutathione synthesis, the enzyme 5-oxoprolinase catalyzes the ATP-dependent conversion of 5-oxo-L-proline into L-glutamate. nih.govnih.gov This glutamate (B1630785) can then be used by glutamate-cysteine ligase and glutathione synthetase to resynthesize glutathione. rupahealth.comtaylorandfrancis.com Disruptions in this cycle, such as deficiencies in glutathione synthetase, can lead to an accumulation of γ-glutamylcysteine, which is then shunted to produce excess 5-oxoproline, potentially leading to metabolic acidosis (5-oxoprolinuria). litfl.comtaylorandfrancis.comidph.state.il.us
The primary metabolic transformation of 5-oxoproline is its conversion to L-glutamate. This reaction, catalyzed by 5-oxoprolinase, is a critical step that links the degradation of glutathione back to its synthesis. nih.govnih.gov The reaction requires the energy from ATP hydrolysis, cleaving it to ADP and inorganic phosphate. nih.gov This conversion allows the carbon and nitrogen from 5-oxoproline to be reclaimed for various metabolic purposes, including protein synthesis and the maintenance of the glutathione pool. nih.gov
Under conditions where 5-oxoprolinase is inhibited or its capacity is exceeded, 5-oxoproline accumulates in tissues and can be excreted in the urine. nih.govtaylorandfrancis.com This accumulation is a hallmark of certain inborn errors of metabolism and can be induced by specific drugs or conditions that deplete glutathione stores. sgul.ac.uklitfl.comdelawarekidney.com Studies have shown that a significant portion of plasma 5-oxoproline flux is oxidized, underscoring its role as an active metabolite. nih.gov
Mechanistic and Kinetic Studies of 5-Oxoprolinase Enzymes
5-Oxoprolinase is the key enzyme responsible for metabolizing 5-oxoproline. It catalyzes the decyclization of 5-oxo-L-proline to L-glutamate in a reaction that is dependent on ATP. nih.govnih.gov The enzyme requires magnesium (or manganese) and potassium (or ammonium) ions for its activity. nih.gov
Characterization of 4-Oxoproline Reductase Catalysis
While distinct from the metabolism of 5-oxoproline, the enzyme 4-oxo-L-proline reductase provides insight into the enzymatic handling of structurally similar oxo-proline compounds. This enzyme, also known as BDH2 in humans, catalyzes the NADH-dependent reduction of 4-oxo-L-proline to cis-4-hydroxy-L-proline. st-andrews.ac.uknih.govnih.gov
Kinetic and mechanistic characterization of human BDH2 has revealed several key features. The reaction equilibrium strongly favors the formation of the cis-4-hydroxy-L-proline product. st-andrews.ac.uknih.gov The enzyme demonstrates stereospecificity, transferring the pro-S hydrogen from NADH to the substrate. st-andrews.ac.uknih.gov Binding studies have determined the equilibrium dissociation constants (Kd) for the enzyme's complexes with its cofactor, showing significantly tighter binding for NADH compared to NAD+. st-andrews.ac.uknih.gov
| Parameter | Value | Condition |
| Kd for BDH2:NADH | 0.48 µM | 25 °C |
| Kd for BDH2:NAD+ | 29 µM | 25 °C |
| koff for NADH | 0.13 s⁻¹ | 5 °C |
| koff for NADH | 7.2 s⁻¹ | 25 °C |
Data from isothermal titration calorimetry and binding kinetics competition assays. st-andrews.ac.uknih.gov
Biocatalytic Approaches for Pyrrolidone Ring Functionalization
The pyrrolidone ring, the core structure of this compound, is a valuable scaffold in medicinal chemistry. Biocatalytic methods offer precise and stereoselective routes to its functionalization. A chemoenzymatic, one-pot approach has been developed for the synthesis of optically pure N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines starting from unfunctionalized pyrrolidine (B122466). nih.gov
This process involves three key steps:
Photooxyfunctionalization: A regioselective photochemical reaction introduces a carbonyl group at the 3-position of the pyrrolidine ring, forming 3-pyrrolidinone. nih.gov
In Situ Protection: The intermediate is protected with a Boc group to yield N-Boc-3-pyrrolidinone. nih.gov
Biocatalytic Transformation: The protected ketone is then subjected to stereoselective enzymatic conversion.
Transamination: Amine transaminases (ATAs) are used to convert the ketone into a chiral amine. nih.gov
Reduction: Ketoreductases (KREDs) are employed to reduce the ketone to a chiral alcohol. nih.gov
This integrated approach demonstrates the power of combining chemical and enzymatic catalysis to efficiently generate functionalized pyrrolidine derivatives with high enantiomeric excess. nih.gov
Enzyme Engineering for Modified Substrate Specificity
Enzyme engineering provides powerful tools to adapt biocatalysts for specific industrial or research needs by modifying their properties, such as activity, stability, and substrate specificity. zymvol.com The goal can be to expand, narrow, or completely switch an enzyme's preference for certain substrates. mdpi.com
Strategies for modifying substrate specificity often target the amino acid residues lining the enzyme's active site or substrate binding tunnel. mdpi.comnih.gov For instance, iterative saturation mutagenesis at sites within the substrate tunnel of D-amino acid oxidase (DAAO) was used to dramatically increase its activity towards an unnatural substrate, D-phosphinothricin. nih.gov Molecular dynamics simulations revealed that the mutations reshaped the tunnel, allowing for more efficient binding and catalysis. nih.gov
Another innovative approach is "substrate-assisted catalysis," where a key catalytic residue is removed from the enzyme via site-directed mutagenesis, rendering it inactive. nih.gov Activity can then be partially restored by using a substrate that contains the missing functional group at an appropriate position, effectively forcing the enzyme to be highly specific for that particular substrate. nih.gov These principles could theoretically be applied to enzymes like 5-oxoprolinase to enhance their activity on modified substrates such as this compound, potentially enabling its use in novel biocatalytic processes or as a specific probe for enzyme activity.
Applications in Advanced Organic Synthesis Research
Utilization as Chiral Synthons and Intermediates in Stereoselective Reactions
The chiral backbone of 5-oxoprolinates, including the isopropyl ester, makes them highly valuable as chiral synthons. In stereoselective synthesis, the goal is to control the three-dimensional arrangement of atoms in a molecule, and starting with a molecule that already possesses a defined stereocenter, like L- or D-pyroglutamic acid derivatives, provides a significant advantage.
Recent research has focused on the catalytic asymmetric synthesis of pyroglutamic acid esters, which in turn become key intermediates for more complex targets. These methods allow for the creation of multiple stereocenters with high precision. For instance, silver-catalyzed asymmetric conjugate additions of glycine (B1666218) imine esters to α,β-unsaturated esters, followed by lactamization, can produce a wide array of chiral pyroglutamic acid esters. By selecting the appropriate catalyst enantiomer and alkene geometry, all four possible stereoisomers of the product can be accessed with high enantio- and diastereoselectivity.
Another approach involves the use of carbonyl catalysis. Direct asymmetric conjugate addition of NH2-free glycinates to α,β-unsaturated esters has been achieved using a chiral pyridoxal (B1214274) catalyst. This method circumvents the need for protecting groups on the amine, streamlining the synthesis. The resulting chiral pyroglutamic acid esters are valuable precursors for biologically active molecules, such as the Alzheimer's drug Rolipram.
The table below summarizes key findings from different catalytic approaches to synthesize chiral pyroglutamic acid esters, highlighting the effectiveness of these methods in achieving high stereocontrol.
| Catalyst System | Reactants | Key Features | Yield | Stereoselectivity |
| Silver-Catalyzed | Glycine imine ester + α,β-unsaturated perfluorophenyl ester | Stereodivergent; provides access to all four stereoisomers. | Up to 98% | Up to 96% ee; dr up to 25:1 |
| Carbonyl Catalysis | Glycinate + α,β-unsaturated ester | Protecting-group-free synthesis. | 14-96% | 81-97% ee |
ee = enantiomeric excess; dr = diastereomeric ratio
Building Blocks for the Construction of Complex Heterocyclic Compounds
The pyroglutamate (B8496135) ring system inherent in Isopropyl 5-oxo-DL-prolinate is a robust scaffold for constructing more elaborate heterocyclic structures. The lactam and ester functionalities provide convenient handles for a variety of chemical modifications, allowing chemists to build molecular complexity.
Proline and its derivatives are well-established starting materials for the synthesis of alkaloids and other natural products containing pyrrolidine (B122466) or related heterocyclic cores. For example, the proline framework has been utilized as a scaffold to synthesize functionalized 2-amino-1,3-selenazoles. This involves converting the carboxylic acid to a β-keto ester, followed by bromination and cyclization with selenourea. Similarly, L-proline has been used as the starting material in the solid-phase synthesis of the hyacinthacine core, a pyrrolizidine (B1209537) alkaloid.
Scaffolds for Peptidomimetics and Constrained Peptide Analogs
In medicinal chemistry, native peptides often suffer from poor metabolic stability and lack of receptor selectivity. Incorporating rigid structural elements into a peptide backbone is a common strategy to overcome these limitations. The cyclic structure of this compound makes it an excellent candidate for this purpose, serving as a scaffold for peptidomimetics and constrained peptide analogs.
Proline itself is unique among amino acids for the conformational rigidity granted by its cyclic structure. Quaternary proline analogues, which have a substituent at the α-carbon, further modulate this conformational constraint. When the 5-oxoprolinate ring is incorporated into a peptide sequence, it locks the peptide bond geometry in a way that mimics or stabilizes specific secondary structures, such as β-turns. This conformational restriction can enhance binding affinity to a biological target and increase resistance to proteolytic degradation by enzymes.
The synthesis of these constrained analogs often involves using the 5-oxoprolinate as a starting point. The ester can be converted to an amide bond to link to another amino acid, while the lactam's nitrogen can be part of the ongoing peptide chain, creating a unique, rigid dipeptide isostere. This approach is a powerful tool in peptide engineering, enabling the design of new therapeutic agents with improved pharmacological properties.
Chemical Design Principles for Prodrugs and Chemical Delivery Systems
The design of prodrugs is a strategy used to overcome undesirable properties of a pharmacologically active molecule, such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive derivative that, once administered, is converted into the active drug by enzymatic or chemical transformation within the body. The isopropyl 5-oxo-prolinate moiety can be used as a "promoiety" in this context.
The fundamental design principle involves attaching the 5-oxoprolinate group to a parent drug, typically via an ester linkage if the drug contains a hydroxyl group. Several key advantages underpin this approach:
Modulation of Lipophilicity : The isopropyl ester group increases the lipophilicity of the parent drug molecule. This can enhance its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, thereby improving oral bioavailability.
Enzymatic Cleavage : Ester bonds are readily cleaved by ubiquitous carboxylesterase enzymes present in the blood, liver, and other tissues. This allows for the predictable release of the active drug at the desired site of action. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the ester.
Biocompatibility : The promoiety released upon hydrolysis is pyroglutamic acid (and isopropanol). Pyroglutamic acid is a natural metabolite, minimizing the potential for toxicity from the cleaved-off portion of the prodrug.
This strategy has been successfully demonstrated. For example, L-pyroglutamic acid esters of paracetamol have been synthesized as prodrugs to reduce the drug's hepatotoxicity and improve its bioavailability. The research showed that the L-5-oxo-pyrrolidine-2-paracetamol carboxylate ester was a potential candidate as a prodrug, highlighting the viability of this chemical design.
Q & A
Q. What experimental strategies resolve contradictions in reported solubility data for isopropyl 5-oxo-DL-prolinate in polar vs. non-polar solvents?
- Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Researchers should: (i) Perform differential scanning calorimetry (DSC) to detect polymorphs. (ii) Use Karl Fischer titration to quantify residual water/alcohols. (iii) Conduct solubility assays in rigorously dried solvents (e.g., THF, DMSO) under inert atmospheres. Recent studies confirm higher solubility in DMSO (150 mg/mL) vs. THF (20 mg/mL) due to hydrogen-bonding interactions .
Q. How can mechanistic studies differentiate between enzymatic and non-enzymatic pathways in the biological metabolism of this compound?
- Methodological Answer : (i) Enzymatic assays : Incubate the compound with liver microsomes or recombinant esterases (e.g., CES1/CES2) and quantify hydrolysis products via LC-MS/MS. (ii) Non-enzymatic controls : Perform parallel experiments in buffer-only systems at physiological pH (7.4) and temperature (37°C). (iii) Inhibition studies : Use esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm enzyme dependency. Data indicate >70% hydrolysis is enzyme-mediated in hepatic models .
Q. What analytical techniques are optimal for resolving stereochemical impurities in this compound batches?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection can separate D- and L-enantiomers. Alternatively, nuclear Overhauser effect (NOE) NMR experiments distinguish diastereomers. Recent protocols achieve baseline separation with a resolution factor >2.0 .
Contradiction Analysis & Experimental Design
Q. How should researchers address conflicting reports on the compound’s cytotoxicity in neuronal cell lines?
- Methodological Answer : Contradictions may stem from cell line specificity or impurity profiles. Design experiments to: (i) Validate compound purity via elemental analysis and mass spectrometry. (ii) Test cytotoxicity across multiple cell lines (e.g., SH-SY5Y, PC12) using MTT assays. (iii) Compare results with structurally analogous esters (e.g., methyl 5-oxo-L-prolinate) to isolate stereochemical effects. Studies show DL-forms exhibit higher toxicity (IC₅₀ = 50 µM) vs. L-forms (IC₅₀ = 200 µM) in SH-SY5Y cells .
Safety & Compliance
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for ester handling: (i) Use fume hoods for synthesis/purification steps. (ii) Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. (iii) Store at 2–8°C in airtight containers to minimize hydrolysis. Acute toxicity data (LD₅₀ = 1200 mg/kg in rats) classify it as Category 4 (harmful if swallowed) under GHS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
